molecular formula C26H24N2O4S B2707034 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 895643-24-0

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2707034
CAS No.: 895643-24-0
M. Wt: 460.55
InChI Key: NJIQQBUJVDLKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a complex organic compound that features a quinoline core substituted with a tosyl group, an ethyl group, and a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides

Major Products

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to the combination of the quinoline core, tosyl group, and dihydrobenzo[b][1,4]dioxin moiety, which imparts distinct electronic and steric properties. This unique structure may result in specific interactions with biological targets and unique applications in materials science .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-3-18-6-10-22-21(14-18)26(28-19-7-11-23-24(15-19)32-13-12-31-23)25(16-27-22)33(29,30)20-8-4-17(2)5-9-20/h4-11,14-16H,3,12-13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIQQBUJVDLKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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